4,4'-Bis(methylamino)benzophenone
Overview
Description
4,4'-Bis(methylamino)benzophenone, also known as 4,4'-BMBP, is an organic compound with a wide variety of uses in the scientific community. It is a white crystalline solid that is soluble in alcohol, ether, and benzene. 4,4'-BMBP is used as a reagent in a number of organic synthesis reactions, and has applications in the fields of biochemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Polymer Synthesis and Applications
4,4'-Bis(methylamino)benzophenone has been utilized in the synthesis of N-methyl-substituted aromatic polyamides. These polyamides, derived from secondary aromatic diamines like 4,4'-bis(methylamino)benzophenone, exhibit improved thermal stability, reduced crystallinity, and good solubility in chlorinated solvents, making them suitable for various industrial applications (Greenwood et al., 1980).
Photoinitiators in Polymerization
4,4'-Bis(methylamino)benzophenone has been studied as a photoinitiator in the polymerization process. For instance, its efficiency was explored for the polymerization of dimethacrylate resins in thick sections. This research is crucial for applications like dental 3D printing, where precise control over polymerization is required (Schroeder et al., 2011).
Development of Novel Materials
Research on derivatives of 4,4'-Bis(methylamino)benzophenone has led to the synthesis of new materials with unique properties. For example, novel polyimides were developed by reacting 4,4'-bis(5-amino-2-pyridinoxy)benzophenone with various aromatic dianhydrides, showing potential for use in optoelectronic devices due to their outstanding mechanical properties and thermal stability (Wang et al., 2016).
Supramolecular Chemistry
The compound has been incorporated into supramolecular complexes. For instance, benzophenone, including derivatives of 4,4'-Bis(methylamino)benzophenone, was used in synthesizing supramolecular complexes, revealing insights into variable conformations and interactions in such systems (Ma & Coppens, 2004).
properties
IUPAC Name |
bis[4-(methylamino)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTBYXIZCDULQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342790 | |
Record name | 4,4'-Bis(methylamino)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(methylamino)benzophenone | |
CAS RN |
3708-39-2 | |
Record name | 4,4'-Bis(methylamino)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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